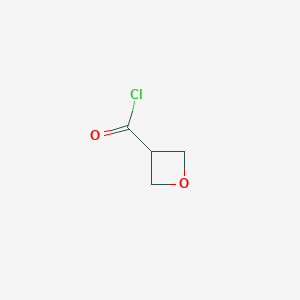

Oxetane-3-carbonyl chloride

CAS No.:

Cat. No.: VC18719418

Molecular Formula: C4H5ClO2

Molecular Weight: 120.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5ClO2 |

|---|---|

| Molecular Weight | 120.53 g/mol |

| IUPAC Name | oxetane-3-carbonyl chloride |

| Standard InChI | InChI=1S/C4H5ClO2/c5-4(6)3-1-7-2-3/h3H,1-2H2 |

| Standard InChI Key | SJROKWJOHHGXEO-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)C(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Oxetane-3-carbonyl chloride consists of an oxetane ring—a strained four-membered cyclic ether—with a carbonyl chloride (-COCl) group attached to the third carbon (Figure 1). The IUPAC name oxetane-3-carbonyl chloride reflects this substitution pattern, while its Standard InChIKey (SJROKWJOHHGXEO-UHFFFAOYSA-N) provides a unique identifier for its stereoelectronic configuration. The compound’s planar oxetane ring exhibits bond angles deviating from ideal tetrahedral geometry (e.g., 88.8°–92.4°), as observed in related oxetane derivatives .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 120.53 g/mol |

| CAS Number | 1637758-08-7 |

| GHS Hazard Statements | H314, H226 |

Synthesis and Manufacturing Processes

Oxidation of 3-Hydroxymethyl-Oxetanes

A patent by US4824975A details the oxidation of 3-hydroxymethyl-oxetanes to carboxylic acids using oxygen or air in alkaline media over palladium/platinum catalysts . While this method targets carboxylic acids, analogous pathways may apply to oxetane-3-carbonyl chloride via chlorination of intermediate alcohols or acids. For example, treating 3-hydroxymethyl-oxetane with thionyl chloride () or phosphorus pentachloride () could yield the carbonyl chloride, though specific protocols remain undocumented in open literature .

Optimized Reaction Conditions

Key parameters for related syntheses include:

Example Synthesis (Hypothetical)

-

Oxidation: 3-Hydroxymethyl-oxetane → 3-Carboxylic acid (using O, Pd/C) .

-

Chlorination: 3-Carboxylic acid + → Oxetane-3-carbonyl chloride.

Reactivity and Chemical Behavior

Nucleophilic Substitution

The carbonyl chloride group undergoes nucleophilic acyl substitution, enabling reactions with:

-

Amines: To form amides (e.g., pharmaceutical intermediates).

-

Alcohols: Producing esters for polymer applications.

-

Grignard Reagents: Generating ketones after hydrolysis.

Ring-Opening Reactions

The strained oxetane ring may participate in ring-opening polymerizations or cross-coupling reactions. For instance, treatment with nucleophiles like water or amines could yield γ-amino alcohols or ethers, though experimental evidence is limited .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

Oxetane derivatives are prized for their metabolic stability and bioavailability. The carbonyl chloride’s reactivity facilitates the synthesis of:

Energetic Materials

3-Oximinooxetane, a precursor to nitro- and amino-oxetanes, is synthesized from hydroxylamine and carbonyl compounds . Oxetane-3-carbonyl chloride could serve as a precursor in tandem oxidation-nitration reactions to produce geminal dinitro compounds for explosives or propellants .

| Derivative | Application |

|---|---|

| 3-Nitrooxetane | High-energy oxidizers |

| 3,3-Dinitrooxetane | Explosive formulations |

| Hazard Statement | Description |

|---|---|

| H314 | Causes severe skin burns/eye damage |

| H226 | Flammable liquid/vapor |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume